5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5S/c1-9-15(16(19)20)13-8-11(4-7-14(13)23-9)18-24(21,22)12-5-2-10(17)3-6-12/h2-8,18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNTYITJPDVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Formation via Cyclization
The benzofuran scaffold is typically synthesized from o-hydroxybenzaldehyde derivatives. A common approach involves Perkin rearrangement or Claisen cyclization :
Method A: Cyclization of o-Hydroxyacetophenone Derivatives
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Starting Material : 5-Amino-2-methylbenzofuran-3-carboxylic acid ethyl ester.
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Sulfonylation :
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Ester Hydrolysis :
Key Data :
Alternative Pathway via Intermediate Halogenation
Optimization Challenges
Sulfonamide Coupling Efficiency
Carboxylic Acid Stability
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Risk of Decarboxylation : High temperatures (>100°C) during hydrolysis degrade the product.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.12–8.05 (m, 7H, Ar-H), 10.21 (s, 1H, SO₂NH).
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HPLC : Retention time = 6.8 min (C18 column, 70:30 H₂O:MeCN).
Purity Metrics :
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC-UV | 98.5 | Residual DCM (<0.1%) |
| LC-MS | 99.2 | None detected |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Studies have indicated that compounds with similar structures to 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
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Drug Development :
- The compound has potential as a lead molecule in drug development due to its ability to modulate biological pathways. Techniques like X-ray fluorescence spectrometry have been employed to study binding interactions between this compound and various biological receptors, aiding in the identification of its therapeutic index and selectivity .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzofuran compounds, including this compound. The results indicated that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar sulfonamide derivatives. The findings revealed that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro-benzenesulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, affecting various cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
Ethyl 5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ()
- Core structure : Benzofuran with 2-methyl and 3-carboxylate groups.
- Position 5 : (4-Fluorobenzyl)oxy group (ether linkage).
- Key differences :
- Ether vs. sulfonamide linkage alters hydrogen-bonding capacity and metabolic stability.
- Ethyl ester (lipophilic) vs. carboxylic acid (polar) affects solubility and bioavailability.
- Molecular weight : 328.34 g/mol (vs. ~381.37 g/mol for the target compound, estimated).
Butyl 5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
- Core structure : Benzofuran with 2-methyl and 3-carboxylate groups.
- Position 5 : Sulfonamide group derived from 4-fluoro-2-methylphenyl (additional methyl on the aromatic ring).
- Key differences :
- Butyl ester increases lipophilicity (logP ~3.5 estimated) compared to the carboxylic acid (logP ~2.1).
- Extra methyl on the sulfonamide ring may sterically hinder binding interactions.
- Molecular weight : 419.47 g/mol.
5-[(1Z)-2-Carboxyeth-1-en-1-yl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid ()
- Core structure : Dihydrobenzofuran with multiple substituents.
- Key differences :
- Dihydrobenzofuran core reduces aromaticity, altering electronic properties.
- Dual carboxylic acid groups and methoxy/hydroxy substitutions enhance polarity and acidity.
- Potential applications: Antioxidant or anti-inflammatory activity due to phenolic groups.
Physicochemical and Functional Properties
Impact of Structural Variations
- Sulfonamide vs.
- Ester vs. Carboxylic Acid : Esters () improve membrane permeability but require hydrolysis for activation, whereas the carboxylic acid (target) offers immediate ionic interactions but poorer absorption .
- Fluorine Substitution : The 4-fluoro group in all compounds enhances electronegativity and metabolic stability by resisting oxidative degradation .
Research Methodologies and Computational Modeling
- Structural Determination : Tools like SHELXL () and ORTEP-3 () are widely used for crystallographic refinement and 3D visualization, critical for analyzing substituent conformations.
- Lumping Strategies : Compounds with similar cores (e.g., benzofuran derivatives) may be grouped in computational models to simplify reaction networks (), though functional group differences necessitate careful validation.
Biological Activity
5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article reviews the existing literature on the biological effects of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzofuran core with a carboxylic acid functional group and a sulfonamide moiety. Its structure can be represented as follows:
This structure contributes to its interaction with biological targets, particularly enzymes and receptors involved in metabolic pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Carbonic Anhydrases (CAs) : The compound has been studied for its inhibitory effects on cancer-related isoforms of carbonic anhydrases, which are crucial for maintaining pH balance in tumor microenvironments. Studies have shown that derivatives of benzofuran can inhibit hCA IX isoform with submicromolar affinity, suggesting potential as an anticancer agent .
- Antiproliferative Effects : In vitro studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound exhibits significant antiproliferative activity. For instance, one derivative showed an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating strong potential for cancer treatment .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Inhibition of hCA IX | K_i = 0.56 μM | |
| Antiproliferative Activity | IC50 = 2.52 μM (MDA-MB-231) | |
| Apoptosis Induction | Early apoptosis: 8.11% | |
| Late apoptosis: 23.77% |
Case Studies
- Breast Cancer Cell Lines : In a study examining the effects of various benzofuran derivatives, the compound was shown to significantly disturb the cell cycle in MDA-MB-231 cells, leading to increased populations in the G2-M phase and sub-G1 phase indicative of apoptosis . Flow cytometry revealed that treatment with this compound resulted in a marked increase in apoptotic cells compared to control groups.
- Metabolic Disorders : The compound's ability to modulate FXR (farnesoid X receptor) activity suggests potential applications in managing metabolic disorders such as dyslipidemia and diabetes mellitus. FXR activation is linked to improved lipid metabolism and glucose homeostasis, making this compound a candidate for further investigation in metabolic disease contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
